3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde
Description
3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of methoxy and propoxy groups attached to a benzaldehyde core
Properties
IUPAC Name |
3-methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-15(2)18-8-6-16(3)20(13-18)25-11-5-10-24-19-9-7-17(14-22)12-21(19)23-4/h6-9,12-15H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGPHULYMZAXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCOC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde can be achieved through a multi-step process involving the following key steps:
Formation of the Propoxy Group: The initial step involves the preparation of the propoxy group through a reaction between 2-methyl-5-propan-2-ylphenol and 1-bromopropane in the presence of a base such as potassium carbonate.
Attachment to Benzaldehyde: The propoxy group is then attached to the benzaldehyde core through an etherification reaction. This step typically involves the use of a strong base like sodium hydride to deprotonate the phenol, followed by the addition of 3-methoxy-4-bromobenzaldehyde.
Final Product Formation: The final step involves purification of the product through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by nucleophilic substitution.
Major Products Formed
Oxidation: 3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzoic acid.
Reduction: 3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and propoxy groups may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylbenzaldehyde: Similar structure but lacks the propoxy group.
3-Ethoxy-4-methoxybenzaldehyde: Similar structure with an ethoxy group instead of a propoxy group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but with a hydroxyl group instead of a propoxy group.
Uniqueness
3-Methoxy-4-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzaldehyde is unique due to the presence of both methoxy and propoxy groups attached to the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
